3,3-Dimethoxy-19-nor-17-alpha-pregn-5(10)-en-20-yn-17-beta-ol
Overview
Description
3,3-Dimethoxy-19-nor-17-alpha-pregn-5(10)-en-20-yn-17-beta-ol is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxy-19-nor-17-alpha-pregn-5(10)-en-20-yn-17-beta-ol typically involves multiple steps, starting from a suitable steroidal precursor. The key steps may include:
Functional Group Protection: Protecting groups such as methoxy groups are introduced to prevent unwanted reactions.
Functional Group Transformation: Introduction of the alkyne group at the 20th position and the double bond at the 5(10) position.
Final Deprotection: Removal of protecting groups to yield the final compound.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethoxy-19-nor-17-alpha-pregn-5(10)-en-20-yn-17-beta-ol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or alkyne groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH).
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alkanes or alkenes.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Potential use in the development of therapeutic agents for hormonal regulation and treatment of certain diseases.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 3,3-Dimethoxy-19-nor-17-alpha-pregn-5(10)-en-20-yn-17-beta-ol involves interaction with specific molecular targets, such as steroid hormone receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A natural estrogen with similar steroidal structure.
Testosterone: An androgen with a similar backbone but different functional groups.
Progesterone: A natural progestogen with a similar core structure.
Uniqueness
3,3-Dimethoxy-19-nor-17-alpha-pregn-5(10)-en-20-yn-17-beta-ol is unique due to its specific functional groups and structural modifications, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
17-ethynyl-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-5-21(23)12-10-19-18-7-6-15-14-22(24-3,25-4)13-9-16(15)17(18)8-11-20(19,21)2/h1,17-19,23H,6-14H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUVOSKVTATSHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(C4)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30941432 | |
Record name | 3,3-Dimethoxy-19-norpregn-5(10)-en-20-yn-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30941432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19669-65-9 | |
Record name | 3,3-Dimethoxy-19-nor-17-alpha-pregn-5(10)-en-20-yn-17-beta-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019669659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Dimethoxy-19-norpregn-5(10)-en-20-yn-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30941432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethoxy-19-nor-17-α-pregn-5(10)-en-20-yn-17-β-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.274 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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